molecular formula C18H14F2N4O B3007709 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034401-37-9

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B3007709
CAS No.: 2034401-37-9
M. Wt: 340.334
InChI Key: QKPJOZILYWVKCA-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O/c19-14-4-1-5-15(20)17(14)24-18(25)23-10-12-6-7-16(22-9-12)13-3-2-8-21-11-13/h1-9,11H,10H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPJOZILYWVKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine moiety can be synthesized through a coupling reaction between two pyridine rings. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile.

    Urea Formation: The final step involves the formation of the urea linkage. This is typically achieved by reacting an isocyanate derivative with an amine group present on the bipyridine moiety.

Industrial Production Methods

Industrial production of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine and difluorophenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the bipyridine moiety, while reduction may produce reduced forms of the difluorophenyl group.

Scientific Research Applications

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The difluorophenyl group may interact with biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Diisopropylphenyl)urea: A compound with a similar urea linkage but different substituents.

    (2,4-Difluorophenyl)urea: A compound with a difluorophenyl group but lacking the bipyridine moiety.

Uniqueness

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both the bipyridine and difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety and a difluorophenyl group, contributing to its unique properties. The molecular formula is C17H15F2N3OC_{17}H_{15}F_2N_3O, with a molecular weight of approximately 325.32 g/mol. The presence of fluorine atoms enhances lipophilicity and potentially alters biological interactions.

This compound has been studied for its inhibitory effects on various biological targets:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis. Inhibition leads to reduced cell proliferation, particularly in cancer cells .
  • Kinase Inhibition : The compound shows promise as an inhibitor for several kinases involved in cancer progression, such as tyrosine-protein kinase Abl and MAP kinases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µM
S. agalactiae75 µM
S. aureus100 µM

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

The compound's ability to inhibit DHFR suggests potential applications in oncology. Studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells by disrupting nucleic acid synthesis pathways .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition at concentrations ranging from 10 µM to 100 µM.
  • Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.

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